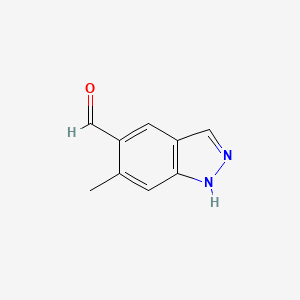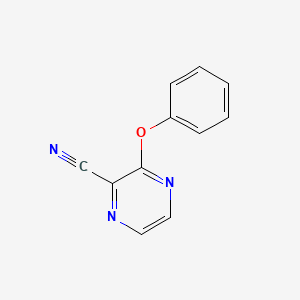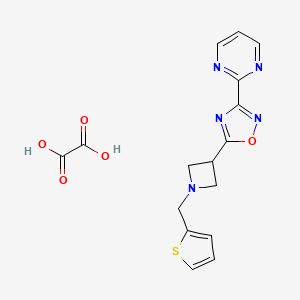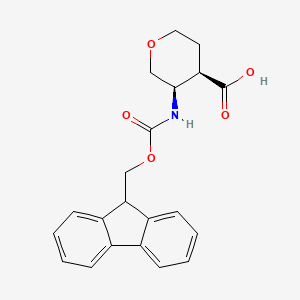![molecular formula C18H16ClN3O2S B2402020 N-([2,3'-bipiridin]-4-ilmetil)-1-(3-clorofenil)metanosulfonamida CAS No. 2034562-46-2](/img/structure/B2402020.png)
N-([2,3'-bipiridin]-4-ilmetil)-1-(3-clorofenil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a bipyridine moiety, which is often utilized in coordination chemistry and catalysis, and a chlorophenyl group, which can influence its chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
Target of Action
The compound, also known as “1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide”, is a type of sulfonamide . Sulfonamides are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate , which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it competitively inhibits the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition disrupts the synthesis of folate in bacteria, which is crucial for their growth and multiplication .
Biochemical Pathways
The compound affects the biochemical pathway of folate synthesis in bacteria. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate , it disrupts the production of folate. This, in turn, affects the synthesis of purines and DNA in bacteria, leading to their inability to grow and multiply .
Pharmacokinetics
As a sulfonamide, it is expected to have good absorption and distribution properties, given that sulfonamides are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication. By disrupting the folate synthesis pathway, the compound prevents bacteria from producing essential components for their growth, such as purines and DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the bipyridine structure.
Sulfonamide formation: The final step involves the reaction of the bipyridine-chlorophenyl intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)methanesulfonamide: Similar structure but lacks the bipyridine moiety.
Methanesulfonamide: Basic sulfonamide structure without additional functional groups.
Sulfamethoxazole: A well-known sulfonamide antibiotic with a different aromatic substituent.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to its combination of a bipyridine moiety and a chlorophenyl group, which can enhance its coordination chemistry applications and potentially improve its antibacterial activity compared to simpler sulfonamides.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCDCVUNNVEMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)

![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)

![N-{[4-(3-chlorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2401945.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)
![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/new.no-structure.jpg)
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2401958.png)
![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)
